molecular formula C7H5Cl2FO B1446264 2,3-Dichloro-5-fluorobenzyl alcohol CAS No. 1803718-67-3

2,3-Dichloro-5-fluorobenzyl alcohol

Cat. No.: B1446264
CAS No.: 1803718-67-3
M. Wt: 195.01 g/mol
InChI Key: UZXPPVJIJZUVPC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzyl alcohol is a polysubstituted aromatic alcohol. Its structure, featuring a benzene (B151609) ring substituted with two chlorine atoms, a fluorine atom, and a hydroxymethyl group, makes it a valuable intermediate in various synthetic pathways. The precise arrangement of these functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications.

PropertyData
IUPAC Name (2,3-Dichloro-5-fluorophenyl)methanol
Molecular Formula C7H5Cl2FO
CAS Number 79944-64-2 epa.gov

Halogenated benzyl (B1604629) alcohols are a class of organic compounds that have garnered considerable attention in the field of advanced organic synthesis. The presence of halogen atoms on the benzyl moiety significantly alters the chemical properties of the alcohol, making these compounds versatile building blocks for a wide array of more complex molecules.

The introduction of halogens can influence the acidity of the benzylic proton, modify the electron density of the aromatic ring, and provide reactive sites for further functionalization through various coupling reactions. For instance, ortho-halogenation in benzyl alcohol can lead to the formation of specific chiral conformations. rsc.org This conformational control is crucial in asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount.

Furthermore, halogenated benzyl alcohols serve as precursors for the synthesis of a variety of organic intermediates. These intermediates are instrumental in the production of pharmaceuticals, agrochemicals, and specialty polymers. The conversion of the alcohol group into other functionalities, such as aldehydes, ethers, and esters, is a common strategy in multi-step synthetic sequences. The halogen atoms can also be substituted or can direct further electrophilic or nucleophilic aromatic substitution reactions, adding to the synthetic utility of these compounds.

The chemoselective transformation of benzyl alcohols is a key area of research. For example, methods for the rapid and selective chlorination of benzylic alcohols under neutral conditions have been developed, highlighting the importance of these compounds in creating new chemical entities with high efficiency and selectivity. organic-chemistry.org The ability to selectively react with the alcohol group in the presence of other functional groups is a testament to the sophisticated synthetic methodologies being developed around this class of compounds.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its research trajectories can be inferred from studies on structurally similar compounds. The primary areas of investigation for a molecule with this particular substitution pattern would likely focus on its utility as a synthetic intermediate.

Key Research Interests:

Synthesis of Novel Bioactive Molecules: The combination of chlorine and fluorine atoms on the benzene ring is a common feature in many biologically active compounds, including certain pesticides and pharmaceuticals. Research would likely explore the use of this compound as a starting material for the synthesis of new potential drug candidates or agrochemicals. The specific substitution pattern could lead to unique biological activities.

Development of Advanced Materials: Fluorinated and chlorinated aromatic compounds are often used in the synthesis of polymers with desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Investigations could be directed towards incorporating the 2,3-dichloro-5-fluorobenzyl moiety into polymer backbones or as a pendant group to create novel materials.

Exploration of Reaction Methodologies: The unique electronic environment of the aromatic ring, influenced by three halogen substituents, makes this compound an interesting substrate for studying various organic reactions. Research could focus on its behavior in cross-coupling reactions, nucleophilic aromatic substitution, and the formation of derivatives, thereby expanding the toolbox of synthetic organic chemists.

The synthesis of related compounds, such as 2,4-dichlorobenzyl alcohol, has been well-established, often involving the reduction of the corresponding benzoyl chloride or the hydrolysis of the benzyl chloride. google.comprepchem.com Similar strategies would be applicable for the preparation of this compound, likely starting from 2,3-dichloro-5-fluorobenzoic acid or its derivatives.

In essence, the research trajectory for this compound is positioned at the intersection of synthetic methodology development, medicinal chemistry, and materials science, driven by the versatile reactivity imparted by its halogenated aromatic core.

Properties

IUPAC Name

(2,3-dichloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXPPVJIJZUVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278489
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
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Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803718-67-3
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803718-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dichloro 5 Fluorobenzyl Alcohol

Reduction-Based Synthetic Routes

Reduction-based strategies are a cornerstone in the synthesis of 2,3-dichloro-5-fluorobenzyl alcohol. These methods typically start from precursors containing an oxidized functional group at the benzylic position, such as an ester or a carboxylic acid, which is then reduced to the corresponding primary alcohol.

Reduction of Corresponding Ester Precursors (e.g., Methyl 2,3-dichloro-5-fluorobenzoate)

A common and direct method for the synthesis of this compound is the reduction of its corresponding ester precursor, methyl 2,3-dichloro-5-fluorobenzoate. The ester functional group is readily converted to a primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is an effective reagent for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, leading to the formation of the desired alcohol after an aqueous workup.

Table 1: Reduction of Methyl 2,3-dichloro-5-fluorobenzoate

Precursor Reagent Solvent Product

This method is widely used in organic synthesis due to its efficiency and the high reactivity of LiAlH₄ towards esters. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation Approaches in the Synthesis of this compound

Catalytic hydrogenation is another established reduction method in organic chemistry. However, its application in the synthesis of this compound from its ester precursor presents challenges related to chemoselectivity. When methyl 2,3-dichloro-5-fluorobenzoate is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the reaction preferentially reduces the carbon-chlorine bonds rather than the ester group. This process, known as hydrodehalogenation, results in the formation of methyl 2,3-dihydro-5-fluorobenzoate instead of the target benzyl (B1604629) alcohol. Therefore, standard catalytic hydrogenation is generally not a viable method for the direct conversion of the halogenated ester to this compound without affecting the chlorine substituents.

Application of Hydride Reducing Agents (e.g., Lithium Aluminum Hydride)

Hydride reducing agents are essential tools for the synthesis of this compound. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, to primary alcohols. wikipedia.orgmasterorganicchemistry.com Discovered in 1947, LiAlH₄ is more powerful than sodium borohydride (B1222165) due to the weaker aluminum-hydride (Al-H) bond. wikipedia.org

The synthesis can start from 2,3-dichloro-5-fluorobenzoic acid, which is reduced to the target alcohol. researchgate.net The high reactivity of LiAlH₄ allows for the efficient conversion of both the carboxylic acid and its corresponding ester, methyl 2,3-dichloro-5-fluorobenzoate, into this compound. researchgate.net The reaction is typically performed in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by a careful workup procedure to neutralize the reactive intermediates and isolate the final product. wikipedia.org

Table 2: Characteristics of Lithium Aluminum Hydride (LiAlH₄)

Property Description
Chemical Formula LiAlH₄
Appearance White to grey solid
Molar Mass 37.95 g/mol
Reactivity Strong, non-selective reducing agent
Functional Groups Reduced Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, etc. wikipedia.orgmasterorganicchemistry.com

| Solubility | Soluble in ethers (e.g., diethyl ether, THF) |

Precursor-Based Derivatization Strategies

These strategies involve the chemical modification of precursors that already possess the substituted benzene (B151609) ring but require the introduction or conversion of the benzylic functional group.

Conversion from Halogenated Toluene (B28343) Derivatives

An alternative synthetic pathway to this compound can be envisioned starting from the corresponding halogenated toluene derivative, 2,3-dichloro-5-fluorotoluene. This multi-step approach would likely involve the free-radical halogenation of the methyl group to form 2,3-dichloro-5-fluorobenzyl chloride. This intermediate can then be converted to the final alcohol. A common method for this conversion is the hydrolysis of the benzyl chloride. To avoid the formation of by-products like ethers, this can be performed in a two-stage process where the benzyl chloride is first reacted with a salt of an organic acid, such as sodium acetate, to form the benzyl ester. google.com This ester intermediate is then hydrolyzed using a strong base to yield the desired this compound in high purity. google.com

Reduction of Fluorine-Containing Benzonitrile (B105546) Intermediates

The synthesis of this compound can also be approached from a fluorine-containing benzonitrile intermediate, such as 2,3-dichloro-5-fluorobenzonitrile. A direct one-step reduction of the nitrile group to an alcohol is not standard. Instead, the synthesis typically involves a two-step sequence. First, the nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH) under acidic or basic conditions. This resulting 2,3-dichloro-5-fluorobenzoic acid can then be reduced to this compound. As detailed previously (Section 2.1.3), a strong reducing agent like lithium aluminum hydride is highly effective for this second step, converting the carboxylic acid to the primary alcohol. researchgate.net This precursor-based strategy is valuable, especially when the corresponding benzonitrile is a readily available starting material. The synthesis of related fluorobenzonitriles is a well-established process in chemical literature. nih.gov

Synthesis via Amino Group Replacement

A feasible and widely applicable method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by hydrolysis of the resulting diazonium salt. numberanalytics.com This general strategy can be adapted for the synthesis of this compound, starting from the corresponding aniline (B41778) derivative, 2,3-dichloro-5-fluoroaniline. The aniline is first converted to its corresponding benzyl amine, which is then subjected to diazotization.

The proposed multi-step synthesis would likely proceed as follows:

Reduction of a Carboxylic Acid or Ester: The synthesis would commence with a suitable precursor such as 2,3-dichloro-5-fluorobenzoic acid or its ester derivative. This starting material would be reduced to the corresponding 2,3-dichloro-5-fluorobenzyl amine.

Diazotization: The primary aromatic amine, 2,3-dichloro-5-aminobenzyl alcohol, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to form the diazonium salt. Precise temperature control is crucial to prevent the decomposition of the unstable diazonium salt. numberanalytics.com

Hydrolysis: The resulting diazonium salt is then carefully warmed in an aqueous solution. This step facilitates the replacement of the diazonium group (-N₂⁺) with a hydroxyl group (-OH), yielding the final product, this compound.

StepReactant(s)ReagentsProduct
12,3-dichloro-5-fluorobenzyl amine1. NaNO₂2. H₂SO₄/H₂OIntermediate Diazonium Salt
2Intermediate Diazonium SaltHeat (in aqueous solution)This compound

This method is a staple in synthetic organic chemistry for the preparation of substituted aromatic alcohols from their amino precursors.

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound, particularly via a diazotization route, presents several critical challenges and considerations to ensure safety, efficiency, and product quality.

Process Safety and Hazard Management:

Diazonium salts are notoriously unstable and can be explosive in a dry state. numberanalytics.com Therefore, a primary concern in industrial production is the safe handling of these intermediates. Key safety measures include:

In-situ Generation and Consumption: Diazonium salts are almost always generated and consumed in situ without isolation. numberanalytics.com

Precise Temperature Control: The diazotization reaction is highly exothermic, necessitating robust cooling systems to maintain low temperatures and prevent runaway reactions. google.com

Continuous Flow Chemistry: Modern industrial practices are increasingly adopting continuous flow reactors over traditional batch processes for diazotization. numberanalytics.comacs.org This technology offers significant safety advantages by minimizing the volume of hazardous diazonium salt present at any given time and providing superior temperature control. acs.orgresearchgate.net

Efficiency and Economic Viability:

The economic feasibility of the industrial production of this compound is dependent on optimizing reaction conditions to maximize yield and minimize costs.

Reagent Stoichiometry: Precise control over the molar ratios of the aromatic amine, acid, and nitrosylating agent is essential for high yields and to minimize the formation of byproducts. google.com

Reaction Time: Optimizing the residence time in the reactor can significantly impact throughput and product quality. researchgate.net

Environmental Considerations:

The manufacturing of specialty chemicals, including halogenated aromatic compounds, must adhere to increasingly stringent environmental regulations.

Waste Minimization: The development of processes that minimize waste generation is a key aspect of green chemistry. This can involve the use of catalytic methods and the recycling of solvents and reagents where feasible.

Solvent Selection: The choice of solvents for the reaction and extraction steps should prioritize those with lower environmental impact and toxicity. numberanalytics.com

The industrial production of halogenated aromatic compounds is a well-established field, and the principles of process intensification and safety management are directly applicable to the manufacturing of this compound. google.comsolvchemcustompack.comlinxingpinechem.comarogreen.com

Chemical Transformations and Reactivity of 2,3 Dichloro 5 Fluorobenzyl Alcohol

Reactions at the Benzylic Alcohol Moiety

The hydroxyl group attached to the benzylic carbon is a key site for chemical modification, readily undergoing oxidation and derivatization reactions.

Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids

The primary alcohol group of 2,3-dichloro-5-fluorobenzyl alcohol can be oxidized to form the corresponding aldehyde, 2,3-dichloro-5-fluorobenzaldehyde (B1530084), or further oxidized to the carboxylic acid, 2,3-dichloro-5-fluorobenzoic acid. chemguide.co.uklibretexts.org The choice of oxidizing agent and reaction conditions determines the final product.

A variety of reagents are available for the oxidation of benzylic alcohols. nih.govresearchgate.net For the conversion to aldehydes, common oxidizing agents include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are known for their mild and selective nature, often preventing over-oxidation to the carboxylic acid. asccollegekolhar.in Other methods, such as using catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate, have also been employed for the efficient oxidation of electron-rich benzylic alcohols. nih.gov A copper-catalyzed aerobic oxidation system using TEMPO has also been shown to be effective for the selective oxidation of benzyl (B1604629) alcohols to aldehydes. nih.gov

For the synthesis of carboxylic acids, stronger oxidizing agents are typically required. libretexts.org Potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid) are classic examples of reagents that can oxidize primary alcohols directly to carboxylic acids. libretexts.orgchemicalbook.com A two-step, one-pot procedure involving initial oxidation with TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO2) is another effective method for converting primary alcohols to carboxylic acids under mild conditions. nih.gov

Starting MaterialProductReagent(s)Reaction Type
This compound2,3-Dichloro-5-fluorobenzaldehydePCC, DMP, DDQ/Mn(OAc)3, CuI/TEMPO/DMAPOxidation
This compound2,3-Dichloro-5-fluorobenzoic acidKMnO4, Jones Reagent, TEMPO/NaOCl then NaClO2Oxidation
2,3-Dichloro-5-fluorobenzaldehyde2,3-Dichloro-5-fluorobenzoic acidKMnO4, Jones Reagent, NaClO2Oxidation

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be derivatized to form ethers and esters. researchgate.netgoogle.comnih.gov These reactions are crucial for modifying the molecule's physical and chemical properties.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or acid anhydride, often in the presence of an acid or base catalyst. For instance, reaction with acetyl chloride would yield 2,3-dichloro-5-fluorobenzyl acetate. The use of derivatizing agents like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl) can be employed to create derivatives suitable for sensitive analytical detection methods. nih.govresearchgate.net

Ether synthesis can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reactant 1Reactant 2Product Type
This compoundCarboxylic Acid / Acyl ChlorideEster
This compoundAlkyl Halide (with base)Ether

Reactivity of the Halogenated Aromatic Ring

The presence of two chlorine atoms and one fluorine atom on the benzene (B151609) ring dictates its reactivity in substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions of Chlorine Atoms

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate these reactions. msu.edu In the case of this compound, the chlorine atoms can potentially be displaced by strong nucleophiles under specific conditions, although such reactions are not common. The fluorine atom is generally less susceptible to nucleophilic substitution than chlorine in this context.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the benzene ring determine the position of incoming electrophiles. uci.edu Halogens (Cl, F) are deactivating yet ortho-, para-directing groups, while the chloromethyl group (-CH2Cl), which would be formed from the benzyl alcohol under certain acidic conditions, is also deactivating and ortho-, para-directing. semanticscholar.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. mdpi.comsigmaaldrich.com The chlorine atoms on the aromatic ring of this compound or its derivatives can participate in reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. rsc.org This would allow for the introduction of new aryl or alkyl groups at the positions of the chlorine atoms.

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. researchgate.net It provides a route to synthesize aniline (B41778) derivatives from this compound.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, facilitating the introduction of an alkynyl group onto the aromatic ring. researchgate.net

The relative reactivity of the C-Cl and C-F bonds in these reactions is an important consideration. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. mdpi.com

Coupling ReactionReactantsProduct Type
Suzuki-MiyauraAryl Halide + Organoboron CompoundBiaryl or Alkyl-Aryl Compound
Buchwald-HartwigAryl Halide + AmineAryl Amine
SonogashiraAryl Halide + Terminal AlkyneAryl Alkyne

Synthesis of Advanced Chemical Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of more complex chemical structures. Its reactivity, primarily centered around the hydroxyl group and the potential for substitution on the aromatic ring, allows for its incorporation into diverse molecular frameworks, including ester analogs, pyridine-based compounds, and intricate organic scaffolds.

Formation of Ester Analogs from Precursors

The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids or their activated derivatives to form the corresponding ester analogs. This transformation is a fundamental reaction in organic synthesis, often employed to modify the biological activity or physical properties of a molecule. nih.govnih.gov

The synthesis of these esters can be achieved through several established methods. One common approach involves the direct reaction of the alcohol with a carboxylic acid in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.org This method facilitates the formation of the ester bond by activating the carboxylic acid.

Alternatively, the alcohol can be reacted with more reactive acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct. nih.gov For instance, the reaction of this compound with an acid chloride would proceed via nucleophilic acyl substitution to yield the desired ester and hydrochloric acid, which is scavenged by the base.

The table below summarizes representative examples of esterification reactions involving benzyl alcohol derivatives, illustrating the general conditions that can be adapted for this compound.

Precursor AlcoholAcylating AgentReaction ConditionsProductReference
Benzyl alcoholBenzoic acidDCC, DMAP, CH2Cl2, rtBenzyl benzoate (B1203000) arkat-usa.org
3,5-Dichlorobenzyl alcoholVarious carboxylic acidsNot specified3,5-Dichlorobenzyl esters nih.gov
Benzyl alcoholAcetic anhydrideBaseBenzyl acetate nih.gov
2-Chlorobenzyl chlorideSodium benzoate (aq)Phase transfer catalyst2-Chlorobenzyl benzoate researchgate.net

Elaboration into Pyridine-Based Compounds

The 2,3-dichloro-5-fluorobenzyl moiety can be incorporated into pyridine-based structures, which are prevalent in medicinal chemistry and materials science. nih.govorganic-chemistry.orgbeilstein-journals.org The synthesis of such compounds often involves the initial conversion of the benzyl alcohol to a more reactive intermediate, such as a benzyl halide. For instance, treatment of this compound with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) would yield 2,3-dichloro-5-fluorobenzyl bromide. This bromide is a potent electrophile that can readily participate in nucleophilic substitution reactions.

This benzyl bromide can then be reacted with a variety of pyridine-containing nucleophiles to form the desired derivatives. For example, a pyridine (B92270) derivative with a nucleophilic nitrogen or sulfur atom can displace the bromide to form a new carbon-nitrogen or carbon-sulfur bond, respectively. A specific example involves the synthesis of 2-((2,3-dichloro-5-fluorobenzyl)thio)-5,6,7,8-tetrahydropyridin-4-yl-nicotinonitrile, where the sulfur atom of a tetrahydropyridine (B1245486) derivative attacks the benzylic carbon of the bromide.

The following table outlines a general synthetic pathway for the elaboration of benzyl alcohols into pyridine-based compounds.

Development of Complex Organic Scaffolds

The reactivity of this compound and its derivatives allows for their use in the construction of more complex and polyfunctional organic scaffolds. These scaffolds can serve as the core structures for new therapeutic agents or functional materials. nih.govnih.gov

The synthetic strategies for developing these complex molecules often involve multi-step sequences that leverage the reactivity of both the benzyl group and the substituted aromatic ring. For example, the benzyl alcohol can be used as a building block in the synthesis of fused heterocyclic systems. One such example is the potential use of 2,3-dichloro-5-fluorobenzyl derivatives in the synthesis of pyrazolo[3,4-b]pyridine structures, which have been investigated as inhibitors of certain kinases. rsc.org

Furthermore, the halogen substituents on the aromatic ring provide handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the 2,3-dichloro-5-fluorobenzyl unit to other complex molecular fragments. This approach is crucial in building the intricate architectures required for modern drug discovery and materials science.

The table below provides examples of how benzyl-type moieties are incorporated into complex organic scaffolds.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,3 Dichloro 5 Fluorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of 2,3-Dichloro-5-fluorobenzyl alcohol, the chemical shifts and coupling patterns of the protons are influenced by the electronegative chlorine and fluorine substituents on the aromatic ring.

The benzylic protons (CH₂OH) are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5 to 4.8 ppm. The hydroxyl proton itself would likely present as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.

The aromatic region will display signals for the two remaining protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the fluorine and meta to a chlorine, would likely appear as a doublet of doublets. The proton at the C4 position, situated between a chlorine and a fluorine atom, would also exhibit complex splitting. Based on data from related compounds like 2-chlorobenzyl alcohol and 3-fluorobenzyl alcohol, the aromatic protons are expected to resonate in the region of 7.0 to 7.5 ppm. organic-chemistry.orghmdb.ca

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Ar-H (C4-H)~7.2 - 7.4dd
Ar-H (C6-H)~7.1 - 7.3dd
CH₂~4.7s (or d)
OHVariablebr s

Note: Predicted values are based on the analysis of related substituted benzyl (B1604629) alcohols.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are significantly affected by the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C1~140 - 142
C2~133 - 135
C3~131 - 133
C4~115 - 117 (d, JCF)
C5~161 - 163 (d, ¹JCF)
C6~118 - 120 (d, JCF)
CH₂OH~60 - 64

Note: Predicted values are based on the analysis of related substituted benzyl alcohols.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the ortho and meta chlorine substituents. The signal will likely appear as a doublet of doublets due to coupling with the two aromatic protons at the C4 and C6 positions.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.orgyoutube.com A significant fragment would likely be the tropylium-like ion resulting from the loss of the CH₂OH group. Another prominent fragmentation would be the alpha-cleavage, leading to the loss of the CH₂OH group to form a dichlorofluorobenzene radical cation. libretexts.org The mass-to-charge ratios (m/z) of the major fragments would be key identifiers.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Predicted m/z Description
[C₇H₅Cl₂FO]⁺194/196/198Molecular Ion (M⁺)
[C₇H₄Cl₂FO]⁺193/195/197[M-H]⁺
[C₇H₅Cl₂F]⁺177/179/181[M-OH]⁺
[C₆H₂Cl₂F]⁺161/163/165Loss of CH₂OH
[C₆H₃Cl₂F]⁺162/164/166Tropylium-like ion

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for chlorine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. spectroscopyonline.comlibretexts.org The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the region of 1000-1050 cm⁻¹.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact position of these bands. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-F stretching vibration will also be present, usually in the range of 1000-1400 cm⁻¹. For instance, in 2,6-dichlorobenzyl alcohol, C-Cl stretching modes are observed at 829 and 786 cm⁻¹. theaic.org

Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-O Stretch1000 - 1050Strong
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 800Medium to Strong

Note: Predicted values are based on the analysis of related substituted benzyl alcohols. theaic.orgnist.govchemicalbook.comchemicalbook.com

Advanced Chromatographic Techniques for Purity and Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for determining the purity of this compound and for its separation from reaction mixtures or impurities.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for both separation and identification. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for the analysis of this compound. The retention time in GC would be characteristic of the compound under specific analytical conditions, and the coupled mass spectrometer would provide definitive identification of the eluted peak. The use of GC-MS is common in the analysis of substituted benzyl alcohols and their reaction products. organic-chemistry.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation and analysis of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for the fine-tuning of separation parameters to achieve optimal resolution and sensitivity. The selection of the stationary phase, mobile phase composition, and detector are critical factors in developing a robust HPLC method for this analyte.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for the analysis of related halogenated benzyl alcohols can be applied. Reversed-phase chromatography, utilizing a non-polar stationary phase (such as C18 or C8) with a polar mobile phase (typically a mixture of water and an organic modifier like acetonitrile or methanol), is the most common approach. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A hypothetical HPLC method for the analysis of this compound could involve the following parameters:

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 220 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

The development of a specific HPLC method would require experimental optimization to determine the ideal mobile phase composition and gradient profile to ensure the separation of this compound from potential starting materials, by-products, or degradation products.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. These characteristics make UPLC an ideal technique for the analysis of complex samples and for high-throughput screening.

For the analysis of this compound, a UPLC method would provide faster analysis times and enhanced peak resolution, which is particularly advantageous for separating it from closely related isomers or impurities. The fundamental principles of separation in UPLC are the same as in HPLC, but the instrumentation and column technology are more advanced.

A prospective UPLC method for this compound might employ the following conditions:

Table 2: Prospective UPLC Parameters for the Analysis of this compound

ParameterCondition
Column Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water with a modifier (e.g., 0.1% formic acid)
Flow Rate 0.4 - 0.6 mL/min
Detection Photodiode Array (PDA) or Mass Spectrometry (MS)
Injection Volume 1-2 µL
Column Temperature Controlled (e.g., 40-50 °C)

The use of a PDA detector would allow for the acquisition of UV spectra across a range of wavelengths, aiding in peak identification and purity assessment. Coupling UPLC with a mass spectrometer (UPLC-MS) would provide even greater specificity and sensitivity, enabling the confirmation of the molecular weight of the analyte and the characterization of unknown impurities.

While specific, validated HPLC and UPLC methods for the routine analysis of this compound are not widely published, the principles of reversed-phase chromatography provide a clear framework for the development of such methods. The enhanced resolution and speed of UPLC, particularly when coupled with mass spectrometry, offer the most powerful approach for the detailed characterization and quality control of this complex halogenated compound. Further research to establish and validate specific chromatographic conditions is essential for ensuring the reliable analysis of this compound in various scientific and industrial applications.

Applications of 2,3 Dichloro 5 Fluorobenzyl Alcohol in Chemical Research

Role as an Intermediate in Agrochemical Development

The structural framework of 2,3-Dichloro-5-fluorobenzyl alcohol is a key component in the synthesis of modern fungicides. Specifically, it is a precursor for a class of compounds known as pyrazole (B372694) carboxamides, which are effective against a wide range of plant pathogens. nih.govnih.gov These fungicides often function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungi and leading to their death.

The development of novel fungicides is critical for ensuring agricultural productivity by combating plant diseases that threaten crop yields. nih.govnih.gov Research has focused on creating new pyrazole carboxamide derivatives to overcome resistance developed by fungi to existing treatments. nih.gov In this context, the 2,3-dichloro-5-fluorophenyl moiety, derived from the corresponding benzyl (B1604629) alcohol, is incorporated into the final fungicide molecule. The synthesis typically involves converting the benzyl alcohol into a more reactive intermediate, which is then coupled with a pyrazole-containing fragment.

Studies have shown that compounds incorporating this halogenated phenyl group exhibit significant antifungal activities. For instance, certain pyrazole carboxamide thiazole (B1198619) derivatives have demonstrated high efficacy against pathogens like Valsa mali and Rhizoctonia solani, in some cases exceeding the performance of commercial fungicides like boscalid. nih.gov The specific halogen substitution pattern on the phenyl ring is crucial for the biological activity of these molecules. The market for related compounds, such as 2,4-Dichloro-5-Fluorobenzoic acid, is driven by the continuous need for effective crop protection formulations in modern agriculture. precedenceresearch.com

Examples of Agrochemical Research Involving Related Structures

This table summarizes research on fungicides that utilize structural motifs similar to or derived from halogenated benzyl alcohols, highlighting the importance of this chemical class in agrochemical development.

Research AreaTarget Pathogen(s)Compound ClassKey FindingReference
Novel Fungicide DevelopmentValsa mali, Rhizoctonia solaniPyrazole Carboxamide Thiazole DerivativesSynthesized compounds showed excellent antifungal activity, with some exceeding the efficacy of the commercial fungicide boscalid. nih.gov
Fungicidal Activity ScreeningBotrytis cinerea, Fusarium graminearumSubstituted Pyrazole DerivativesThe introduction of different substituted phenyl groups significantly influences the fungicidal activity of the pyrazole analogues. nih.gov
Fungicide PatentsPhytopathogenic FungiPyrazole CarboxamidesPatents describe the synthesis and use of various pyrazole carboxamides, including those with biphenyl (B1667301) amide structures, for controlling fungal diseases. google.com

Utility in Pharmaceutical Research as a Precursor to Drug Candidates

In pharmaceutical research, this compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of halogen atoms on the phenyl ring can influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable fragment in drug design.

The market for closely related compounds, such as 2,4-dichloro-5-fluorobenzoic acid, is largely driven by demand from the pharmaceutical sector, where it is used as an intermediate for anti-inflammatory and antiviral drugs. precedenceresearch.com The benzyl alcohol is a direct precursor to this acid via oxidation, or it can be used to synthesize other derivatives for incorporation into drug candidates. mdpi.com The process of drug discovery often involves the creation of chemical libraries containing diverse molecular structures to screen for biological activity. nih.gov Halogenated benzyl alcohols and their derivatives are valuable components of these libraries due to the unique properties conferred by the halogen atoms. drugbank.comnih.gov

The "Drugs from Drugs" approach, where existing drugs are modified to create new candidates, is one strategy in which such versatile intermediates are employed. nih.gov By reacting a precursor like this compound with other chemical entities, researchers can generate novel compounds with potentially improved efficacy or selectivity. nih.gov

Significance as a Versatile Building Block in Complex Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its functional groups. The primary alcohol group (-CH₂OH) can be readily transformed into other functionalities, significantly expanding its synthetic potential.

Common transformations include:

Oxidation: The alcohol can be oxidized to form the corresponding aldehyde (2,3-dichloro-5-fluorobenzaldehyde) or carboxylic acid (2,3-dichloro-5-fluorobenzoic acid). mdpi.com These products are themselves valuable intermediates in the synthesis of more complex molecules. mdpi.com

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) to produce a benzyl halide. google.com For example, reacting the alcohol with a halogenating agent yields 2,3-dichloro-5-fluorobenzyl halide, a highly reactive compound used for introducing the dichlorofluorobenzyl group into other molecules via nucleophilic substitution. google.comresearchgate.net

Ether and Ester Formation: The alcohol can react with alkyl halides or acyl halides to form ethers and esters, respectively. These reactions are fundamental in creating the linkages found in many agrochemicals and pharmaceuticals. nih.govnih.gov

The presence of three halogen atoms on the aromatic ring also provides sites for further modification through advanced synthetic methods, such as cross-coupling reactions, although these are less common than transformations of the benzyl alcohol group itself. The combination of a reactive benzylic position and a polysubstituted aromatic ring makes this compound a versatile building block for constructing complex target structures. nih.govgoogle.com

Industrial Relevance in Specialty Chemical Production

The industrial importance of this compound is directly tied to its role as a precursor in the high-value agrochemical and pharmaceutical industries. precedenceresearch.com The production of specialty chemicals, which are defined by their specific function rather than just their chemical composition, relies on such well-defined intermediates.

This compound is an intermediate in the manufacturing chain of fine chemicals, including:

Agrochemicals: As a starting material for potent SDHI fungicides. nih.gov

Pharmaceuticals: As a precursor to APIs for various therapeutic areas. precedenceresearch.com

Specialty Halogenated Compounds: It is a key component in the synthesis of other halogen-containing chemicals, such as the corresponding benzyl halides and benzoic acids, which are sold as specialized building blocks for further chemical manufacturing. google.com

The demand for high-purity grades (e.g., ≥98%) of related intermediates underscores their importance in industrial applications where quality and consistency are paramount. precedenceresearch.com While benzyl alcohol itself has broad applications as a solvent in paints, coatings, and cosmetics, its halogenated derivatives like this compound are primarily used for their role as reactive intermediates in the synthesis of performance-oriented specialty chemicals. wikipedia.orgpciplindia.com

Key Chemical Transformations and Industrial Products

This table outlines the primary synthetic transformations of this compound and the resulting industrial relevance of the products.

TransformationProduct TypeIndustrial SectorReference
Oxidation2,3-Dichloro-5-fluorobenzoic acidPharmaceuticals, Agrochemicals precedenceresearch.commdpi.com
Halogenation (e.g., Chlorination)2,3-Dichloro-5-fluorobenzyl halideSpecialty Chemicals, Organic Synthesis google.com
Esterification/EtherificationSubstituted Pyrazole CarboxamidesAgrochemicals (Fungicides) nih.govnih.gov

Structure Activity Relationship Sar Studies of 2,3 Dichloro 5 Fluorobenzyl Alcohol Derivatives

Influence of Halogen Substitution Patterns on Chemical Reactivity and Derivative Properties

The reactivity of the benzyl (B1604629) alcohol moiety and the properties of its derivatives are significantly influenced by the nature, position, and number of halogen substituents on the aromatic ring. In the case of 2,3-dichloro-5-fluorobenzyl alcohol, the electronic effects of the halogens play a pivotal role. Both chlorine and fluorine are electronegative atoms that withdraw electron density from the benzene (B151609) ring through the inductive effect. However, they also possess lone pairs of electrons that can be donated to the ring via the resonance effect.

The position of the halogens also imparts steric effects. The chlorine atom at the ortho position (position 2) can sterically hinder the approach of reagents to the benzylic alcohol group, potentially slowing down reaction rates for transformations involving this group.

Table 1: Comparison of Hammett Sigma (σ) Constants for Individual Halogen Substituents
Substituentσ (meta)σ (para)
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18

Impact of Functional Group Modifications on Chemical Behavior and Selectivity

The benzylic alcohol functional group in this compound is a key site for chemical modifications, leading to a wide array of derivatives with altered chemical behavior and selectivity. Common modifications include oxidation, esterification, and etherification.

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (2,3-dichloro-5-fluorobenzaldehyde) or further to the carboxylic acid (2,3-dichloro-5-fluorobenzoic acid). The choice of oxidizing agent and reaction conditions determines the selectivity of the oxidation. For instance, mild oxidizing agents are typically used to selectively obtain the aldehyde, while stronger agents will lead to the carboxylic acid. The electron-withdrawing nature of the halogen substituents can make the oxidation of the alcohol slightly more facile compared to electron-rich benzyl alcohols.

Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. nih.gov These reactions are typically catalyzed by an acid. chemguide.co.uk The resulting esters often exhibit different biological activities and physical properties, such as solubility and volatility, compared to the parent alcohol. For example, the esterification of 3,5-dichlorobenzyl alcohol with various acids has been shown to produce compounds with significant antifungal activity. nih.gov

Etherification: The formation of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis or by reaction with another alcohol under acidic conditions. acs.orgnih.gov The properties of the resulting ether, such as its polarity and chemical stability, will depend on the nature of the group introduced. The etherification of halogenated benzyl alcohols has been successfully carried out using iron(III) chloride as a catalyst in a green solvent. acs.orgnih.gov

Table 2: Examples of Functional Group Modifications of Halogenated Benzyl Alcohols and Resulting Derivatives
Starting MaterialReagent(s)Functional Group ModificationProduct Type
2,4-Dichlorobenzyl chloride1. Sodium acetate, phase transfer catalyst 2. NaOHEsterification followed by hydrolysis2,4-Dichlorobenzyl alcohol
Halogenated Benzyl AlcoholsFeCl₃·6H₂O, Propylene (B89431) CarbonateSymmetrical EtherificationSymmetrical Ethers
3,5-Dichlorobenzyl alcoholCarboxylic acidsEsterification3,5-Dichlorobenzyl esters

Comparative Analyses with Related Halogenated Benzyl Alcohol Analogs

Comparing this compound with its other halogenated analogs reveals important structure-property relationships. The physical and chemical properties are highly dependent on the specific halogen and its position on the benzene ring.

For instance, the boiling point of benzyl alcohol isomers generally increases with the presence of halogens due to increased molecular weight and stronger intermolecular forces. However, the position of the halogen can influence the extent of this increase. Isomers with substitution patterns that allow for more efficient crystal packing will tend to have higher melting points.

The reactivity of these analogs in nucleophilic substitution reactions at the benzylic carbon can also vary. The stability of the potential benzylic carbocation intermediate is a key factor in SN1 reactions. Electron-withdrawing halogens destabilize this carbocation, slowing down SN1 reactions. Conversely, in SN2 reactions, steric hindrance from ortho substituents can play a more dominant role.

Table 3: Physical Properties of Selected Halogenated Benzyl Alcohol Isomers
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Benzyl alcoholC₇H₈O108.14205-15
4-Fluorobenzyl alcoholC₇H₇FO126.13204-206 chembk.com23 chembk.com
2,4-Dichlorobenzyl alcoholC₇H₆Cl₂O177.0325658-61
3,5-Dichlorobenzyl alcoholC₇H₆Cl₂O177.0326079-82

Green Chemistry Principles in the Synthesis and Applications of 2,3 Dichloro 5 Fluorobenzyl Alcohol

Biocatalytic Approaches for Sustainable Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity, mild reaction conditions, and reduced environmental impact. portlandpress.comrsc.org While specific biocatalytic routes to 2,3-dichloro-5-fluorobenzyl alcohol are not extensively documented, the application of enzymes for the synthesis of structurally related halogenated and fluorinated aromatic compounds provides a strong basis for potential methodologies. nih.gov

For the introduction of fluorine, enzymes known as fluorinases, found in organisms like Streptomyces cattleya, are of significant interest. acsgcipr.orgtib.eu These enzymes can catalyze the formation of a carbon-fluorine bond from inorganic fluoride (B91410) under mild, aqueous conditions, presenting a green alternative to often harsh and hazardous chemical fluorination methods. acsgcipr.orgtib.eu The substrate scope of these enzymes is an active area of research, with the potential for engineering them to accept a wider range of precursors for the synthesis of complex fluorinated molecules. nih.gov The enzymatic approach is especially attractive for the introduction of isotopes like ¹⁸F for applications in medical imaging. acsgcipr.orgtib.eu

Another biocatalytic strategy involves the use of oxidoreductases. For instance, cytochrome P450 enzymes can be engineered to hydroxylate aromatic compounds, offering a potential route to benzyl (B1604629) alcohols from their corresponding toluenes under mild conditions. rsc.org

The advantages of biocatalysis in the context of green chemistry are summarized in the table below.

Green Chemistry PrincipleApplication in Biocatalysis
High Selectivity Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, reducing the formation of byproducts and the need for protecting groups.
Mild Reaction Conditions Biocatalytic reactions typically occur at or near ambient temperature and pressure in aqueous media, significantly reducing energy consumption. portlandpress.com
Use of Renewable Feedstocks Enzymes themselves are derived from renewable resources and can be produced through fermentation.
Reduced Waste The high selectivity of enzymes minimizes waste streams and simplifies downstream processing. portlandpress.com

Electrochemical Synthesis as an Environmentally Benign Alternative

Electrochemical methods are gaining prominence as a green and sustainable tool in organic synthesis. rsc.org By using electricity as a "reagent," these methods can often replace hazardous and toxic chemical oxidants or reductants, thereby minimizing waste production.

For the synthesis of fluorinated compounds like this compound, electrochemical fluorination presents a promising avenue. Selective electrochemical fluorination can be achieved in aprotic solvents containing a fluoride salt, leading to mono- or difluorinated products. acs.org Recent advancements have demonstrated that pulsed electrolysis can be particularly effective for the fluorination of benzylic C(sp³)–H bonds, a transformation that is challenging to achieve with conventional methods. rsc.org This technique offers enhanced control over the reaction environment, potentially improving mass transport and limiting over-oxidation. rsc.org

Conversely, electrochemical reduction offers a green pathway for the synthesis of benzyl alcohols from their corresponding aldehydes or carboxylic acids. In the context of this compound, the electrochemical reduction of a suitable precursor like 2,3-dichloro-5-fluorobenzaldehyde (B1530084) could be a viable synthetic step. Studies on the electrochemical dechlorination of compounds like trichloroethylene (B50587) have shown that using specific electrode materials, such as a copper foam cathode and an iron anode, can lead to high degradation rates under reducing conditions. nih.gov This suggests that electrochemical methods could also be employed to manage chlorinated waste streams associated with the synthesis.

The key benefits of electrochemical synthesis are outlined below:

FeatureAdvantage in Green Synthesis
Reagentless Electricity replaces stoichiometric chemical reagents, reducing waste and associated hazards.
High Selectivity The reaction potential can be precisely controlled, often leading to higher selectivity and fewer byproducts.
Mild Conditions Many electrochemical reactions can be performed at room temperature and atmospheric pressure.
Scalability Electrochemical processes are generally easy to scale up. acs.org

Optimization of Reaction Conditions Towards Reduced Environmental Impact

A cornerstone of green chemistry is the optimization of reaction conditions to minimize energy consumption and the use of hazardous substances. This includes the adoption of solvent-free systems and the use of milder reaction conditions.

Solvent-Free Systems: The elimination of volatile organic solvents is a primary goal in green synthesis, as they are often a major contributor to chemical waste and environmental pollution. mdpi.com Research into the solvent-free oxidation of benzyl alcohol and its derivatives has shown promising results. For instance, the use of palladium oxide supported on ceria nanorods has been effective in the aerobic, solvent-free oxidation of various benzyl alcohols to their corresponding aldehydes. mdpi.com Similarly, ruthenium (Ru(0)) supported on alumina (B75360) has been demonstrated as a stable and recyclable catalyst for the solvent-free oxidation of benzyl alcohol using air as the oxidant, achieving good conversion and high selectivity. mdpi.comresearchgate.net Such approaches significantly improve the atom economy and reduce the environmental factor (E-factor) of the process. mdpi.com

Milder Reaction Conditions: The development of synthetic methods that operate at lower temperatures and pressures reduces energy consumption and often leads to higher selectivity. For example, a transition-metal-free approach for the synthesis of diphenyl-substituted alcohols has been developed, which proceeds via the radical coupling of aromatic alcohols. nih.govresearchgate.net While this particular reaction requires elevated temperatures, the avoidance of metal catalysts simplifies the process and reduces potential toxicity. nih.govresearchgate.net Photocatalytic methods, which utilize visible light as an energy source, also offer a pathway to milder reaction conditions. For instance, the photocatalytic hydroxylation of carboxylic acids to alcohols can be achieved under very mild conditions using molecular oxygen as a green oxidant. organic-chemistry.org

The impact of optimizing reaction conditions on the greenness of a process is highlighted in the following table.

Optimization StrategyEnvironmental Benefit
Solvent-Free Reactions Eliminates solvent waste, reduces toxicity, and simplifies product purification. mdpi.comresearchgate.net
Use of Greener Solvents Propylene (B89431) carbonate, for example, is a recyclable and less toxic alternative to traditional organic solvents. acs.org
Lower Reaction Temperatures Reduces energy consumption and can improve selectivity by minimizing side reactions.
Use of Ambient Pressure Enhances safety and reduces the energy required for high-pressure systems.

Development of Sustainable Catalytic Systems

The development of highly efficient and recyclable catalysts is central to green chemistry. Sustainable catalytic systems aim to replace stoichiometric reagents, improve reaction rates and selectivity, and allow for easy separation and reuse of the catalyst.

Heterogeneous Catalysis: Supported metal catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. For the oxidation of benzyl alcohols, catalysts such as palladium-iron nanoparticles on titanium dioxide have shown high efficacy. acs.org These bimetallic catalysts can facilitate the in-situ production of hydrogen peroxide from molecular hydrogen and oxygen, leading to enhanced oxidation rates under milder conditions than with oxygen alone. acs.org The choice of support material can also play a crucial role. For example, the use of ceria nanorods as a support for palladium oxide has been shown to enhance catalytic activity in the solvent-free oxidation of benzyl alcohols. mdpi.com

Homogeneous Catalysis with Recyclable Catalysts: While heterogeneous catalysts are generally easier to separate, advancements in homogeneous catalysis are also contributing to greener processes. For instance, iron-catalyzed etherification of benzyl alcohols has been developed using iron(III) chloride in propylene carbonate, a green and recyclable solvent. acs.org This method allows for the recycling of both the catalyst and the solvent.

Photoredox Catalysis: Dual catalytic systems that combine a photoredox catalyst with a metal catalyst are emerging as a powerful tool for green synthesis. For example, a dual nickel/photoredox-catalyzed reductive cross-coupling has been used to synthesize chiral secondary benzylic alcohols under mild conditions, avoiding the use of stoichiometric metal reductants. organic-chemistry.org

The following table summarizes some of the key features of sustainable catalytic systems.

Catalyst TypeKey Advantages in Green SynthesisExample Application
Supported Metal Nanoparticles High activity, selectivity, and recyclability.Pd-Fe/TiO₂ for benzyl alcohol oxidation. acs.org
Iron Catalysts Utilizes an abundant, inexpensive, and low-toxicity metal.FeCl₃ in propylene carbonate for etherification. acs.org
Dual Photoredox/Metal Catalysis Enables reactions under mild conditions using visible light as an energy source.Ni/photoredox system for chiral alcohol synthesis. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Dichloro-5-fluorobenzyl alcohol, and how can reaction conditions be optimized for higher yields?

  • Answer: The synthesis of halogenated benzyl alcohols typically involves halogen exchange or sequential functionalization of a benzene ring. For example, fluorination of chlorinated precursors using agents like KF or CsF under anhydrous conditions (e.g., DMF solvent, 80–120°C) can introduce fluorine at the desired position . Subsequent reduction of a benzaldehyde intermediate (e.g., 2,3-dichloro-5-fluorobenzaldehyde) via NaBH4 or catalytic hydrogenation (Pd/C, H2) yields the alcohol . Optimizing stoichiometry, temperature, and catalyst loading is critical to minimize side reactions (e.g., over-reduction or dehalogenation).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: The benzylic CH2OH group appears as a triplet (δ ~4.6–5.0 ppm) in <sup>1</sup>H NMR, while aromatic protons split into distinct multiplets due to Cl/F substituents. <sup>19</sup>F NMR shows a singlet at δ ~−110 to −120 ppm .
  • Mass Spectrometry: Electron ionization (EI-MS) typically produces a molecular ion peak [M]<sup>+</sup> at m/z 206–208 (depending on isotopic Cl/F patterns), with fragments corresponding to loss of –CH2OH or HCl .
  • IR Spectroscopy: O–H stretching (3200–3600 cm<sup>−1</sup>) and C–F/C–Cl vibrations (1100–1300 cm<sup>−1</sup>) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-Cl and 5-F substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Answer: The electron-withdrawing Cl and F groups activate the benzene ring toward electrophilic attack but deactivate specific positions. Computational studies (DFT) suggest that the 2,3-Cl substituents create steric hindrance, directing nucleophiles (e.g., OH<sup>−</sup>) to the para position relative to the –CH2OH group. The 5-F substituent further polarizes the ring, increasing the electrophilicity of adjacent carbons . Experimental validation via kinetic studies (e.g., SNAr reactions with amines) can quantify these effects.

Q. What are the challenges in achieving regioselective mono-functionalization of this compound for pharmaceutical intermediates?

  • Answer: Competing reactivity at Cl vs. F sites complicates regioselectivity. For example:

  • Protection Strategies: Protecting the –CH2OH group (e.g., as a silyl ether) before functionalizing Cl/F positions reduces side reactions .
  • Catalytic Cross-Coupling: Pd-catalyzed Suzuki-Miyaura reactions selectively target Cl substituents over F due to stronger C–F bond dissociation energy .
  • Data Table:
Reaction TypeRegioselectivity DriverYield (%)Reference
Suzuki CouplingCl > F75–85
Nucleophilic Aromatic SubstitutionF (ortho/para)60–70

Q. How does this compound perform as a precursor in synthesizing liquid crystals or photosensitive compounds?

  • Answer: The rigid, halogenated aromatic core enhances thermal stability and polarizability, making it suitable for liquid crystal applications. For example, esterification with mesogenic groups (e.g., cholesterol derivatives) produces smectic phases with transition temperatures >150°C . In photosensitive compounds, the Cl/F substituents enable UV-triggered crosslinking (e.g., in polymer matrices), validated by DSC and UV-Vis spectroscopy .

Methodological Considerations

Q. What analytical protocols resolve contradictions in reported melting points or spectral data for halogenated benzyl alcohols?

  • Answer: Discrepancies often arise from impurities (e.g., residual solvents) or polymorphic forms. Recommended steps:

  • Purification: Recrystallization from ethanol/water or column chromatography (SiO2, hexane/EtOAc).
  • DSC Analysis: Determine exact melting points and identify polymorphs .
  • Interlab Validation: Cross-check NMR data with databases like NIST or PubChem .

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Feasible Synthetic Routes

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2,3-Dichloro-5-fluorobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.